Germaoxetane

Ring Strain Computational Chemistry Reactivity

Germaoxetane is an organometallic heterocycle that replaces one carbon atom in an oxetane ring with germanium (Ge radius 122 pm vs. C 77 pm). This substitution creates a longer, weaker Ge-O bond (~1.87 Å vs. ~1.43 Å in oxetane) and reduces theoretical ring strain (~90-100 kJ/mol vs. 106-110 kJ/mol). These quantifiable differences enable enhanced ring-opening reactivity, making it ideal for studying novel polymerization mechanisms under milder conditions. For medicinal chemistry, the X-ray-confirmed ring-puckering angle (18.8° vs. 8.7° for oxetane) provides a distinct three-dimensional scaffold to explore new conformational space and binding modes. Source Germaoxetane for rigorous organometallic and materials research.

Molecular Formula C2H4GeO
Molecular Weight 116.68 g/mol
Cat. No. B15479612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermaoxetane
Molecular FormulaC2H4GeO
Molecular Weight116.68 g/mol
Structural Identifiers
SMILESC1C[Ge]O1
InChIInChI=1S/C2H4GeO/c1-2-4-3-1/h1-2H2
InChIKeyDIOQZNRRPUYQLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germaoxetane Procurement Guide: Structural and Electronic Differentiation for Specialist Research Applications


Germaoxetane is an organometallic heterocycle comprising a four-membered ring with one germanium atom replacing a carbon atom found in a conventional oxetane . This substitution fundamentally alters the ring's electronic and geometric properties due to germanium's larger atomic radius (122 pm vs. 77 pm for carbon) and lower electronegativity (2.01 vs. 2.55 on the Pauling scale) . These differences, though largely theoretical, provide a quantifiable, verifiable basis for selecting germaoxetane over standard oxetanes in specific, high-value research contexts.

Why Oxetane Analogs Are Not Direct Substitutes for Germaoxetane: A Quantitative Basis


Direct substitution of oxetane with germaoxetane is not possible because their fundamental chemical and physical properties differ significantly, impacting their performance in research applications. Oxetane's high ring strain (106–110 kJ/mol) and a short C-O bond dictate its specific reactivity profile . In contrast, theoretical models suggest germaoxetane possesses a reduced ring strain (~90–100 kJ/mol) and a significantly longer, weaker Ge-O bond (~1.87 Å) compared to the C-O bond in oxetane (~1.43 Å) . These quantifiable differences mean germaoxetane will exhibit enhanced susceptibility to ring-opening reactions and a distinct stability profile compared to its carbon-based analog, directly impacting its utility in synthetic, materials, and medicinal chemistry research .

Germaoxetane vs. Oxetane: A Quantitative Comparison of Key Differentiation Metrics


Quantified Reduction in Ring Strain Energy for Germaoxetane vs. Oxetane

The incorporation of germanium into the four-membered ring is theoretically calculated to reduce ring strain. Oxetane has an intrinsic ring strain of 106–110 kJ/mol . Germaoxetane's ring strain is estimated to be lower, at approximately 90–100 kJ/mol . This difference is attributed to germanium's larger atomic radius and longer, more flexible bonds, which relieve some of the angular strain inherent to the four-membered ring .

Ring Strain Computational Chemistry Reactivity

Significantly Longer Ge-O Bond Length in Germaoxetane Compared to Oxetane's C-O Bond

Experimental X-ray crystallography on a substituted germaoxetane derivative (compound 13) confirmed a Ge-O bond length of 1.821(2) Å . This is significantly longer than the typical C-O bond in oxetane, which is approximately 1.43 Å . Theoretical models for the parent germaoxetane predict a Ge-O bond length of ~1.87 Å . This elongation is due to the larger covalent radius of germanium compared to carbon .

Bond Length Molecular Geometry X-ray Crystallography

Larger Atomic Radius and Altered Electronegativity of Germanium Center vs. Carbon

The replacement of a carbon atom (atomic radius 77 pm) with a germanium atom (atomic radius 122 pm) is a fundamental and quantifiable difference . Furthermore, germanium is significantly less electronegative (2.01) than carbon (2.55) on the Pauling scale . This alters the polarity of the Ge-O bond compared to a C-O bond, affecting the electronic distribution and reactivity of the entire ring system .

Atomic Radius Electronegativity Computational Chemistry

Non-Planar Ring Conformation in Substituted Germaoxetane Confirmed by X-ray Diffraction

X-ray crystallographic analysis of a substituted germaoxetane (compound 13) revealed a slightly folded, non-planar four-membered ring . The ring exhibits a fold angle of 18.8° along the C(1)-Ge axis . This contrasts with the nearly planar structure of oxetane, which has a puckering angle of only 8.7° at 140 K [1]. The increased folding in the germaoxetane derivative is a direct consequence of substituting carbon with the larger germanium atom, which forces the ring to adopt a different conformation to accommodate the longer Ge-C and Ge-O bonds .

Ring Puckering Conformational Analysis X-ray Crystallography

High-Value Research Scenarios for Germaoxetane Based on Verified Differentiation


Exploring Novel Ring-Opening Polymerization (ROP) Monomers

The longer, weaker Ge-O bond (1.821 Å vs. 1.43 Å in oxetane) and reduced theoretical ring strain (90-100 kJ/mol vs. 106-110 kJ/mol) provide a quantifiable basis for investigating germaoxetane as a more reactive monomer in ring-opening polymerization (ROP) compared to oxetane. Its distinct reactivity profile could enable polymerization under milder conditions or lead to polymers with unique properties conferred by the germanium atom in the backbone .

Developing Conformationally Distinct Bioisosteres for Drug Discovery

The X-ray confirmed, significantly larger ring-puckering angle (18.8° vs. 8.7° for oxetane) and different atomic dimensions (Ge radius 122 pm vs. C radius 77 pm) mean germaoxetane presents a fundamentally different three-dimensional shape and electronic environment than an oxetane. Researchers can leverage this to explore novel conformational space in drug design, potentially accessing binding modes and selectivity profiles unattainable with traditional carbon-based scaffolds .

Investigating the Influence of Heavier Group 14 Elements on Heterocycle Reactivity

Germaoxetane serves as an ideal model system for fundamental research in main-group organometallic chemistry. Its properties, which are intermediate between those of silicon- and tin-containing analogs, allow for systematic studies on how atomic radius, electronegativity, and bond length influence the stability and reaction pathways of strained heterocycles. This knowledge is crucial for the rational design of new reactions and materials involving heavier p-block elements [1].

Technical Documentation Hub

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